

3,4-dihydro-2H-pyran-5-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B1338333

[Get Quote](#)

An In-depth Technical Guide to 3,4-dihydro-2H-pyran-5-carboxylic acid

This technical guide provides a comprehensive overview of **3,4-dihydro-2H-pyran-5-carboxylic acid**, a heterocyclic compound of interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and potential synthetic routes.

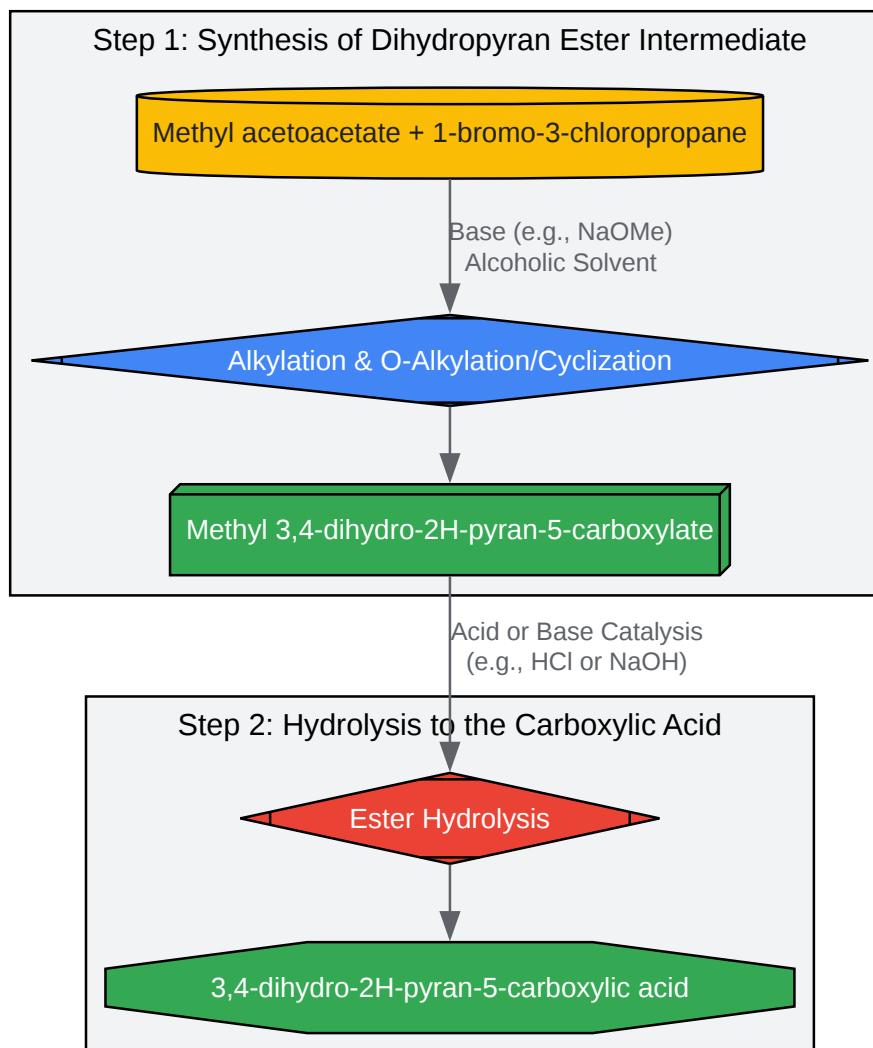
Chemical Structure and IUPAC Name

IUPAC Name: 3,4-dihydro-2H-pyran-5-carboxylic acid[1]

The structure of **3,4-dihydro-2H-pyran-5-carboxylic acid** consists of a six-membered dihydropyran ring with a carboxylic acid functional group attached at the 5-position. The presence of the ether linkage and the carboxylic acid group within a partially unsaturated ring system confers upon it a unique reactivity profile, making it a valuable building block in synthetic chemistry.

Chemical Structure:

Physicochemical Properties


A summary of the known and predicted physicochemical properties of **3,4-dihydro-2H-pyran-5-carboxylic acid** is presented in the table below. It is important to note that some of the data are predicted values and should be confirmed by experimental analysis.

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₃	[2] [3] [4]
Molecular Weight	128.13 g/mol	[2]
Appearance	Solid, beige solid	[2] [4]
Purity	≥97%	[3]
CAS Number	40915-37-5	[3]
InChI Key	MIBCYYGVLHFYSD- UHFFFAOYSA-N	[2] [4]
SMILES	O=C(O)C1=COCCC1	[2] [4]
Predicted XlogP	0.4	
Storage	Room temperature	[3]

Synthesis and Reactivity

3,4-dihydro-2H-pyran-5-carboxylic acid is a versatile intermediate in organic synthesis. While specific, detailed experimental protocols for its direct synthesis are not readily available in the public domain, a plausible synthetic route can be inferred from related preparations, such as that of its methyl ester. A general two-step conceptual workflow is proposed below, starting from the alkylation of a β -ketoester followed by cyclization and subsequent hydrolysis.

Conceptual Synthetic Workflow for 3,4-dihydro-2H-pyran-5-carboxylic acid

[Click to download full resolution via product page](#)

Caption: A conceptual two-step workflow for the synthesis of **3,4-dihydro-2H-pyran-5-carboxylic acid**.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of **3,4-dihydro-2H-pyran-5-carboxylic acid** is not detailed in the available literature, a general procedure can be proposed based on the synthesis of its methyl ester and standard organic chemistry transformations.

Step 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate (Intermediate)

This step is based on a patented process for a similar derivative.[\[1\]](#)

- **Alkylation:** 1-Bromo-3-chloropropane is alkylated with methyl acetoacetate in the presence of a base (e.g., sodium methoxide) in an alcoholic solvent. This reaction forms a halo-ketone intermediate.
- **O-Alkylation and Cyclization:** The intermediate halo-ketone undergoes an intramolecular O-alkylation, again in the presence of a base like sodium methoxide, to yield the cyclized product, methyl 3,4-dihydro-2H-pyran-5-carboxylate.
- **Purification:** The crude product can be purified by fractional distillation.

Step 2: Hydrolysis to **3,4-dihydro-2H-pyran-5-carboxylic acid** (Final Product)

This is a standard ester hydrolysis reaction.

- **Reaction:** The methyl 3,4-dihydro-2H-pyran-5-carboxylate intermediate is subjected to hydrolysis. This can be achieved under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidic workup) conditions.
- **Workup and Purification:** After the reaction is complete, the product is isolated by extraction. If basic hydrolysis is used, the reaction mixture is first acidified to precipitate the carboxylic acid. The crude product can then be purified by recrystallization or column chromatography.

Characterization

The synthesized **3,4-dihydro-2H-pyran-5-carboxylic acid** should be characterized using standard analytical techniques to confirm its identity and purity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential to confirm the chemical structure.

- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C and C-O bonds of the dihydropyran ring.
- Melting Point Analysis: To determine the melting point of the solid product, which is an indicator of its purity.

This technical guide provides a foundational understanding of **3,4-dihydro-2H-pyran-5-carboxylic acid** for researchers and professionals in the chemical sciences. Further experimental investigation is encouraged to establish detailed synthetic protocols and a comprehensive profile of its physical and chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 2. 3,4-Dihydro-2H-pyran-5-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3,4-Dihydro-2H-pyran-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [3,4-dihydro-2H-pyran-5-carboxylic acid chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338333#3-4-dihydro-2h-pyran-5-carboxylic-acid-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com